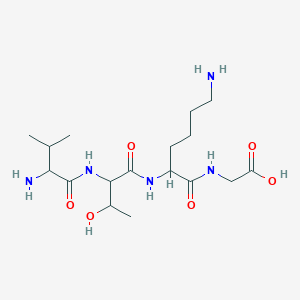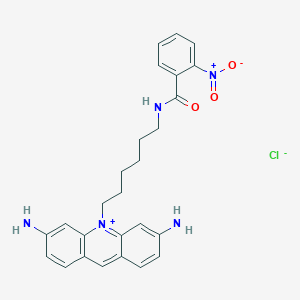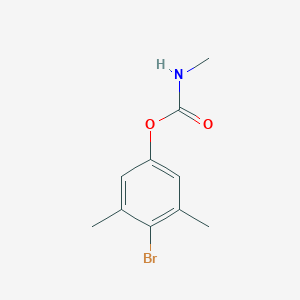
Bromoacetone
Übersicht
Beschreibung
Bromaceton, auch bekannt als 1-Brompropan-2-on, ist eine organische Verbindung mit der Formel C₃H₅BrO. Es ist eine farblose Flüssigkeit, obwohl unreine Proben gelb oder braun erscheinen können. Bromaceton ist bekannt für seine tränenreizenden Eigenschaften, d. h. es kann Tränenfluss und Augenreizungen verursachen. Historisch wurde es im Ersten Weltkrieg als chemische Waffe eingesetzt, aber heute findet es Verwendung als Reagenz in der organischen Synthese .
Wirkmechanismus
Target of Action
Bromoacetone primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain, possibly also in cold perception and inner ear function .
Mode of Action
This compound is an α-bromoketone, which is prepared by combining bromine and acetone with a catalytic acid . As with all ketones, acetone enolizes in the presence of acids or bases. The alpha carbon then undergoes electrophilic substitution with bromine .
Biochemical Pathways
This compound affects the biochemical pathways by undergoing an α-substitution reaction that proceeds by acid-catalyzed formation of an enol intermediate . This form of halogenation is a typical α-substitution reaction .
Pharmacokinetics
It’s known that this compound is a colorless liquid, with a density of 1634 g/cm³ . It has a melting point of -36.5 °C and a boiling point of 137 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound turns violet on standing, even in the absence of air, and decomposes to a black resinous mass on long standing . Therefore, the environment in which this compound is stored or used can significantly impact its action and stability.
Biochemische Analyse
Biochemical Properties
Bromoacetone plays a role in biochemical reactions, particularly in the bromination of acetone . The alpha carbon of acetone undergoes electrophilic substitution with bromine, resulting in this compound . This reaction is catalyzed by acid .
Molecular Mechanism
The molecular mechanism of this compound involves the electrophilic substitution of the alpha carbon of acetone with bromine . This reaction is catalyzed by acid and results in the formation of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is prepared by combining bromine and acetone, with catalytic acid .
Dosage Effects in Animal Models
Given its historical use as a chemical weapon , it is likely that high doses of this compound could have toxic or adverse effects.
Metabolic Pathways
This compound is involved in the bromination of acetone . This reaction is part of a larger metabolic pathway involving the transformation of acetone into various other compounds .
Vorbereitungsmethoden
Bromaceton kann durch verschiedene Methoden synthetisiert werden:
Bromierung von Aceton: Die gebräuchlichste Methode beinhaltet die Reaktion von Aceton mit Brom in Gegenwart einer katalytischen Säure. Aceton enoliziert in Gegenwart von Säuren oder Basen, und der α-Kohlenstoff unterliegt einer elektrophilen Substitution mit Brom.
Elektrolyse: Eine andere Methode beinhaltet die Elektrolyse einer Mischung aus Aceton und Bromwasserstoffsäure.
Industrielle Produktion: Industriell wird Bromaceton durch die Kombination von Brom und Aceton mit katalytischer Säure hergestellt.
Analyse Chemischer Reaktionen
Bromaceton unterliegt verschiedenen Arten von chemischen Reaktionen:
Substitutionsreaktionen: Bromaceton kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.
Haloformreaktion: In Gegenwart einer Base kann Bromaceton die Haloformreaktion eingehen, um Bromoform zu erzeugen.
Elektrophile Substitution: Der α-Kohlenstoff von Bromaceton ist hochreaktiv und kann elektrophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Wissenschaftliche Forschungsanwendungen
Bromaceton hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird als vielseitiges Reagenz in der organischen Synthese verwendet.
Forschung zu chemischen Waffen: Aufgrund seiner historischen Verwendung als chemische Waffe wird Bromaceton im Zusammenhang mit chemischer Kriegsführung und Verteidigung untersucht.
Biologische Studien: Bromaceton wird in Studien mit Tränenreizstoffen und ihren Auswirkungen auf biologische Systeme verwendet.
Wirkmechanismus
Der Wirkmechanismus von Bromaceton beinhaltet seine Fähigkeit, als Elektrophil zu wirken. Der α-Kohlenstoff von Bromaceton ist aufgrund der Gegenwart des Bromatoms hochreaktiv, was ihn anfällig für nukleophile Angriffe macht. Diese Reaktivität wird in verschiedenen chemischen Reaktionen ausgenutzt, darunter Substitutions- und elektrophile Additionsreaktionen .
Vergleich Mit ähnlichen Verbindungen
Bromaceton ähnelt anderen halogenierten Ketonen wie Chloraceton, Fluoraceton und Jodaceton. Diese Verbindungen haben ähnliche chemische Eigenschaften und Reaktivitätsmuster. Bromaceton ist einzigartig aufgrund seiner spezifischen tränenreizenden Eigenschaften und seiner historischen Bedeutung als chemische Waffe .
Ähnliche Verbindungen
- Chloraceton
- Fluoraceton
- Jodaceton
- Thioaceton
Eigenschaften
IUPAC Name |
1-bromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAIAKCILWQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060507 | |
| Record name | Bromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT. | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
124 °F (USCG, 1999), 51.1 °C | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethanol, ether, and acetone, Solubility in water: poor | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63 | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.75 (Air = 1) | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1 | |
| Record name | Bromoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid; rapidly becomes violet even in absence of air | |
CAS No. |
598-31-2 | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetone | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/bromoacetone-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Bromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O8L0EWR5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-33.7 °F (USCG, 1999), -36.5 °C | |
| Record name | BROMOACETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2648 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMOACETONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromoacetone?
A1: this compound has a molecular formula of C3H5BrO and a molecular weight of 136.98 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common spectroscopic techniques used to analyze this compound include Raman, infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the molecule's vibrational modes, functional groups, and electronic transitions. [, , , ]
Q3: What is the predominant conformation of this compound in the gas phase?
A3: In the gas phase, this compound primarily exists in a gauche conformation, where the bromine atom and the methyl group are on the same side of the C-C bond. []
Q4: What is the Hunsdiecker reaction, and how does it apply to this compound?
A4: The Hunsdiecker reaction involves the conversion of a silver salt of a carboxylic acid to an alkyl halide. In the case of silver methacrylate, the reaction yields this compound. []
Q5: Can this compound act as a protective group?
A5: Yes, this compound can be used as a protective group for 1,2-diols. The protected diol can then be cleaved under neutral conditions using zinc and methanol. []
Q6: How can this compound be used in the synthesis of α-aroylacetones?
A6: Propargyl bromide can serve as a this compound equivalent in the synthesis of α-aroylacetones. The reaction involves the alkylation of α-aminonitriles with propargyl bromide followed by unmasking of the keto functionality and hydration of the terminal alkyne using CuSO4·5H2O in aqueous methanol. []
Q7: Can this compound be used as a building block for heterocyclic compounds?
A7: Yes, this compound is a versatile building block for various heterocyclic systems. It reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, with 2-aminobenzoxazole to form imidazo[2,1-b]benzoxazoles, and with 3,4-dihydropyrimidine-thiones to produce 5H-thiazolo[3,2-a]pyrimidines. [, , ]
Q8: How does the addition order of acetone influence single-electron transfer living radical polymerization (SET-LRP)?
A8: In biphasic SET-LRP using acetone/water mixtures, the order of acetone addition influences its role. Adding acetone last allows it to function as a solvent. Conversely, adding it before CuBr2 leads to its bromination, generating this compound which acts as an electrophilic initiator alongside aldol condensation products. []
Q9: What is the atmospheric fate of this compound?
A9: this compound undergoes rapid photolysis in the atmosphere with a lifetime of a few hours at mid-latitudes. [, ]
Q10: What is the role of this compound in the atmospheric degradation of 1-bromopropane?
A10: this compound is a significant degradation product of 1-bromopropane in the atmosphere. Although it has a short lifespan, its degradation contributes to the transport of inorganic bromine to the stratosphere. []
Q11: How are Br atoms generated in aqueous solutions for studying this compound reactions?
A11: Br atoms are generated in aqueous solutions by photolyzing this compound at a wavelength of 248 nm using an excimer laser. []
Q12: What technique is used to monitor the decay of Br atoms in aqueous solutions?
A12: The decay of Br atoms in aqueous solutions is monitored by measuring their absorbance at 297 nm, which is close to their absorption maximum. []
Q13: How is this compound quantified in environmental samples?
A13: this compound can be quantified in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation and identification of individual compounds in complex mixtures. [, ]
Q14: How is this compound used in the determination of extracellular water volume?
A14: A sensitive bromide assay involving this compound is utilized for estimating extracellular water volume. Bromide is isolated and oxidized to bromine, which then reacts with acetone to form volatile this compound. The this compound is quantified using capillary gas chromatography. []
Q15: How is this compound formed in the environment?
A15: this compound can form naturally in saline lakes through aqueous-phase reactions involving humic substances, particularly in the salt crust and lake water. []
Q16: Can this compound form as a disinfection byproduct?
A16: Yes, this compound has been identified as a disinfection byproduct in ozonated waters containing elevated levels of bromide. []
Q17: What are the environmental concerns associated with this compound?
A17: this compound, although short-lived in the atmosphere, contributes to the transport of bromine to the stratosphere, potentially impacting ozone levels. Furthermore, its presence in water sources, albeit as a byproduct, raises concerns regarding its potential toxicity and the need for mitigation strategies. [, , , ]
Q18: Can this compound be used in the synthesis of energetic materials?
A18: Yes, this compound plays a crucial role in synthesizing highly dense oxidizers for potential use in rocket propellants. One example is its use in the synthesis of 4,4′,5,5′-tetranitro-2,2′-bis(trinitromethyl)-2H,2′H-3,3′-bipyrazole, a compound with a remarkably high crystal density and promising energetic properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















